molecular formula C14H20N2O2 B11761537 tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B11761537
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-NWDGAFQWSA-N
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Description

tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H21NO2 It is a derivative of indane and contains a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of indane derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. This process can be conducted at room temperature using a combination of palladium catalysts and tert-butyl carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its indane-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1

InChI Key

XAJYUOBKHFIVFN-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)N

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N

Origin of Product

United States

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